molecular formula C23H30FN3O2 B2928936 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 898414-44-3

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2928936
CAS No.: 898414-44-3
M. Wt: 399.51
InChI Key: HQVPKZNEZJFBSW-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H30FN3O2 and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been synthesized and tested for antimicrobial activity. For instance, derivatives have demonstrated high anti-Mycobacterium smegmatis activity, indicating potential use in treating bacterial infections (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Anticonvulsant Activity

Hybrid molecules incorporating chemical fragments of known antiepileptic drugs have shown broad spectra of activity in preclinical seizure models, suggesting potential applications in developing new anticonvulsant medications. These compounds have displayed significant protective indexes, indicating a better safety profile compared to clinically relevant antiepileptic drugs (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Anticancer Activity

Novel derivatives bearing various moieties have been synthesized and tested for their antioxidant and anticancer activities. Some compounds have shown higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines, highlighting their potential for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Neuropharmacological Applications

The neuropharmacological applications include the study of serotonin receptors, where compounds similar to the query have been used as radiotracers for positron emission tomography (PET) imaging to study brain receptors in conditions like Alzheimer's disease. This application underscores the potential of these compounds in researching and diagnosing neurological disorders (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that the compound could interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of ents can affect nucleotide synthesis and the regulation of adenosine function , which are critical biochemical pathways in the cell.

Result of Action

The inhibition of ents can lead to changes in nucleotide synthesis and the regulation of adenosine function , which can have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2/c1-26-13-15-27(16-14-26)22(19-6-8-20(24)9-7-19)17-25-23(28)12-5-18-3-10-21(29-2)11-4-18/h3-4,6-11,22H,5,12-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVPKZNEZJFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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